3-Chloro-6-methoxypyridazine

Catalog No.
S1536048
CAS No.
1722-10-7
M.F
C5H5ClN2O
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-methoxypyridazine

CAS Number

1722-10-7

Product Name

3-Chloro-6-methoxypyridazine

IUPAC Name

3-chloro-6-methoxypyridazine

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3

InChI Key

XBJLKXOOHLLTPG-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)Cl

Canonical SMILES

COC1=NN=C(C=C1)Cl

Potential Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of 3-chloro-6-methoxypyridazine. One study, published in the journal "Molecules", evaluated its activity against various bacterial and fungal strains. The results showed moderate antibacterial activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans []. However, further research is needed to determine the mechanism of action and potential development of this compound into an effective antimicrobial agent.

Precursor for Synthesis of Other Compounds:

3-Chloro-6-methoxypyridazine can serve as a building block for the synthesis of other pyridazine derivatives with potential biological activities. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated the use of 3-chloro-6-methoxypyridazine in the synthesis of novel pyridazinone derivatives with potential anticonvulsant activity []. This research highlights the potential of 3-chloro-6-methoxypyridazine as a versatile starting material for the development of new bioactive compounds.

3-Chloro-6-methoxypyridazine is an organic compound with the molecular formula C5H5ClN2OC_5H_5ClN_2O and a molecular weight of 144.56 g/mol. It is classified under pyridazines, which are a type of heterocyclic compound. The compound appears as a white to almost white powder and is stable under normal conditions. Its structural characteristics include three hydrogen bond acceptors and one freely rotating bond, making it a versatile molecule in various

  • Reaction with Ethynylbenzene: This compound can react with ethynylbenzene in the presence of diethylamine and palladium-catalyzed conditions to yield 3-methoxy-6-phenylethynyl-pyridazine. The reaction typically requires a temperature of 70 °C and lasts for about 24 hours, resulting in a yield of approximately 49% .
  • Synthesis from Hydrazino Derivative: It can be synthesized from 3-chloro-6-hydrazinopyridazine by reacting with methanol in the presence of thallium(III) nitrate trihydrate at ambient temperature, achieving a yield of around 68% within 10 minutes .

The primary synthesis method involves the reaction of 3-chloro-6-hydrazinopyridazine with methanol using thallium(III) nitrate trihydrate as a catalyst. Other methods may involve coupling reactions where it acts as a coupling partner in cross-coupling reactions, although specific methodologies require further exploration .

3-Chloro-6-methoxypyridazine has potential applications in:

  • Pharmaceutical Chemistry: Due to its structural properties, it may serve as an intermediate or building block in the synthesis of biologically active compounds.
  • Material Science: Its unique properties may allow for applications in developing novel materials or coatings.
  • Chemical Research: As a heterocyclic compound, it can be used in various chemical research endeavors, particularly those involving heterocycles and their derivatives .

Several compounds share structural similarities with 3-chloro-6-methoxypyridazine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
6-Chloro-3-methoxy-4-methylpyridazine89466-38-60.86Contains an additional methyl group at the fourth position.
3-(Benzyloxy)-6-chloropyridazine91063-19-30.78Features a benzyloxy substituent which alters its reactivity.
6-Chloro-4-iodo-3-methoxypyridazine181355-92-00.74Substituted with iodine at the fourth position, affecting its electronic properties.
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine943026-40-20.72Contains a dioxin structure which may enhance stability and reactivity.

These compounds exhibit varying degrees of similarity based on their structural components and substituents, which contribute to their unique chemical behaviors and potential applications.

XLogP3

0.9

LogP

0.89 (LogP)

Melting Point

84.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1722-10-7

Wikipedia

3-Chloro-6-methoxypyridazine

Dates

Modify: 2023-08-15

Explore Compound Types